molecular formula C12H12ClN3O B2668255 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-methyloxime CAS No. 321538-41-4

5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-methyloxime

Cat. No.: B2668255
CAS No.: 321538-41-4
M. Wt: 249.7
InChI Key: HYXNGVQNUQAQOA-RIYZIHGNSA-N
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Description

5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-methyloxime is a pyrazole-based oxime derivative characterized by a chloro substituent at position 5, a methyl group at position 1, and a phenyl group at position 3 of the pyrazole ring. The aldehyde group at position 4 is functionalized as an O-methyloxime (Fig. 1). This structural motif combines aromatic, halogenated, and oxime functionalities, which are known to influence physicochemical properties and reactivity. The O-methyloxime group enhances stability compared to unsubstituted oximes and may modulate solubility and biological interactions .

Pyrazole derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

(E)-1-(5-chloro-1-methyl-3-phenylpyrazol-4-yl)-N-methoxymethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c1-16-12(13)10(8-14-17-2)11(15-16)9-6-4-3-5-7-9/h3-8H,1-2H3/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXNGVQNUQAQOA-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)C=NOC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)/C=N/OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-methyloxime typically involves the following steps:

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Group

The chloro substituent at position 5 undergoes nucleophilic substitution under specific conditions, enabling the introduction of new functional groups.

Reaction Type Reagents/Conditions Products References
Amine substitutionAliphatic amines, DMF, 80–100°C5-Amino-1-methyl-3-phenylpyrazole derivatives
Thiol substitutionThiols, K₂CO₃, ethanol, reflux5-Thioether derivatives
AlkoxylationSodium alkoxides, DMSO, 60°C5-Alkoxy-substituted pyrazoles

Key Findings :

  • Substitution reactions proceed via an SNAr (nucleophilic aromatic substitution) mechanism due to electron-withdrawing effects of the trifluoromethyl/phenyl and oxime groups.

  • Reaction rates vary with the nucleophile’s strength and solvent polarity.

Oxime Functional Group Reactivity

The O-methyloxime group participates in hydrolysis, reduction, and rearrangement reactions, offering pathways to regenerate or modify the carbonyl functionality.

Reaction Type Reagents/Conditions Products References
HydrolysisHCl (aq), reflux5-Chloro-1-methyl-3-phenylpyrazole-4-carbaldehyde
ReductionLiAlH₄, THF, 0–25°C5-Chloro-1-methyl-3-phenylpyrazole-4-aminomethane
Beckmann rearrangementH₂SO₄, acetic anhydridePyrazole-fused lactams (under study)

Key Findings :

  • Hydrolysis regenerates the aldehyde group, enabling subsequent condensations (e.g., Schiff base formation).

  • Reduction yields primary amines, which are intermediates for bioactive molecules.

Cyclization Reactions

The compound facilitates cyclization to synthesize fused heterocycles, leveraging its oxime and chloro groups.

Reaction Type Reagents/Conditions Products References
Intramolecular cyclizationCuI, DMF, 120°CPyrazolo[1,5-a]pyrimidines
Diels-Alder reactionDienes, Lewis acids (e.g., BF₃)Bicyclic adducts

Key Findings :

  • Cyclization often requires catalytic systems to stabilize transition states.

  • Products exhibit enhanced aromatic stability and potential pharmacological activity.

Condensation Reactions

The oxime group and regenerated aldehyde participate in condensations to form imines, hydrazones, and related derivatives.

Reaction Type Reagents/Conditions Products References
Hydrazone formationHydrazines, ethanol, refluxPyrazole-hydrazone conjugates
Schiff base synthesisPrimary amines, MeOH, RTImine-linked pyrazole derivatives

Key Findings :

  • Hydrazones show promise as antimicrobial and anti-inflammatory agents .

  • Schiff bases coordinate with metal ions, enabling catalytic applications.

Electrophilic Aromatic Substitution

The phenyl group undergoes limited electrophilic substitution due to deactivation by electron-withdrawing substituents.

Reaction Type Reagents/Conditions Products References
NitrationHNO₃/H₂SO₄, 0°C3-Nitro-phenyl derivatives (low yield)
SulfonationSO₃, H₂SO₄, 50°C3-Sulfo-phenyl derivatives

Key Findings :

  • Reactions occur selectively at the phenyl ring’s para position but require harsh conditions.

Scientific Research Applications

Medicinal Chemistry

5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-methyloxime has been investigated for its pharmacological properties. It serves as a precursor for synthesizing various bioactive compounds, including:

  • Anticonvulsant Agents : Derivatives of this compound have shown potential anticonvulsant activity in animal models, suggesting possible therapeutic applications in treating epilepsy .
  • Anti-inflammatory Compounds : Research indicates that derivatives exhibit anti-inflammatory properties, making them candidates for developing new anti-inflammatory drugs .

Analytical Chemistry

In analytical chemistry, this compound is utilized for developing sensitive detection methods. Its derivatives can be employed in:

  • Chromatographic Techniques : Used as standards in chromatographic methods to analyze complex mixtures due to their unique spectral properties .

Material Science

The compound's unique pyrazole structure allows it to be explored in materials science for:

  • Photochromic Materials : Compounds derived from 5-chloro-1-methyl-3-phenyl-1H-pyrazole have demonstrated interesting photochromic behavior, which can be harnessed in developing smart materials that change color upon exposure to light .

Data Table: Summary of Applications

Application AreaSpecific Use CasesObservations
Medicinal ChemistryAnticonvulsant agentsEffective in animal models
Anti-inflammatory compoundsPotential for new drug development
Analytical ChemistryStandards for chromatographyHigh sensitivity and specificity
Material ScienceDevelopment of photochromic materialsExhibits unique color-changing properties

Case Study 1: Anticonvulsant Activity

A study evaluated the anticonvulsant activity of various derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant protective effects against induced seizures in rodent models, demonstrating their potential as therapeutic agents for epilepsy .

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of synthesized derivatives. The compounds were tested using carrageenan-induced paw edema models in rats, showing a marked reduction in inflammation compared to control groups. This suggests that these derivatives could serve as effective anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-methyloxime involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Position 1 (N1-substituent)

  • Target compound : Methyl group.
  • Analogues: 1-Phenyl group in (E)-3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime (). 1-(4-Chlorophenyl) in 5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde ().

Position 3 (C3-substituent)

  • Target compound : Phenyl group.
  • Analogues: Trifluoromethyl (-CF₃) in 5-(4-Chlorophenoxy)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde derivatives (). Methyl (-CH₃) in 5-(2,4-Dichlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (). Impact: The phenyl group contributes to planarity and conjugation, whereas -CF₃ introduces strong electron-withdrawing effects and hydrophobicity.

Position 5 (C5-substituent)

  • Target compound : Chloro (-Cl).
  • Analogues: Phenoxy (-OPh) in 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde O-substituted oximes (). Sulfanyl (-SPh) in 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde derivatives ().

Oxime Functionalization

  • Target compound : O-methyloxime (-ONH-OCH₃).
  • Analogues: O-(2-Chloro-1,3-thiazol-5-yl)methyl in (E)-3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime (). O-(4-Chlorobenzoyl) in 1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde oxime ().

Structural and Physicochemical Properties

Crystallographic Features

  • The target compound’s dihedral angles (pyrazole vs. substituent planes) are expected to resemble those in analogues like 5-(4-Chlorophenoxy)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde O-substituted oximes, where dihedral angles between pyrazole and phenyl rings range from 15–35° ().
  • Crystal packing in related compounds (e.g., ) shows intermolecular C–H···O and π-π interactions, which stabilize the lattice.

Molecular Weight and Solubility

  • Target compound : Molecular weight ~280–300 g/mol (estimated).
  • Analogues: 318284-46-7 (C₁₃H₉Cl₃F₃N₃O): 386.58 g/mol (). Compounds in : Molecular weights range from 500–600 g/mol due to bulky dichloro-allyloxy-phenol groups. Impact: Lower molecular weight and less polar substituents in the target compound may improve membrane permeability compared to bulkier analogues.

Reactivity and Functional Potential

  • The O-methyloxime group in the target compound can undergo hydrolysis to regenerate the aldehyde, enabling dynamic covalent chemistry applications .
  • In contrast, oximes with aromatic substituents (e.g., benzoyl in ) exhibit higher stability but lower reactivity in condensation reactions.

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Substituents (Positions 1, 3, 5) Oxime Group Molecular Weight (g/mol) Key Feature Reference
5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-methyloxime C₁₂H₁₁ClN₃O 1-CH₃, 3-Ph, 5-Cl O-methyloxime ~280–300 High reactivity, moderate lipophilicity
5-(4-Chlorophenoxy)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde oxime C₁₃H₁₀ClF₃N₂O₂ 1-CH₃, 3-CF₃, 5-OPh(Cl) O-(2-chloro-pyridinyl) 386.58 Strong electron-withdrawing -CF₃
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde oxime C₁₆H₁₁Cl₂F₃N₄OS₂ 1-CH₃, 3-CF₃, 5-SPh(Cl) O-(thiazolylmethyl) 438.92 Sulfur participation in H-bonding
1-Methyl-3-methyl-5-(2,4-dichlorophenoxy)-1H-pyrazole-4-carbaldehyde oxime C₁₄H₁₃Cl₂N₂O₂ 1-CH₃, 3-CH₃, 5-OPh(2,4-Cl₂) O-propyl-dichloroallyloxy ~380–400 Bulky substituent limits solubility

Biological Activity

5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-methyloxime is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potential, drawing on diverse research findings and case studies.

Chemical Structure:

  • IUPAC Name: this compound
  • CAS Number: 883-38-5
  • Molecular Formula: C₁₁H₉ClN₂O
  • Melting Point: 62 - 64 °C

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloro-1-methyl-3-phenylpyrazole with methoxyamine under controlled conditions. This process allows for the formation of the oxime derivative, which enhances the compound's biological activity.

Anticancer Properties

Research indicates that derivatives of 5-chloro-1-methyl-3-phenyl-1H-pyrazole have shown promise in anticancer applications. In vitro studies demonstrate that these compounds can inhibit cancer cell proliferation, particularly in leukemia and breast cancer models. For instance, one study reported an IC50 value of 0.072 µM for a derivative against FLT3/ITD mutated cells, suggesting potent anticancer activity .

Analgesic and Anti-inflammatory Effects

Several studies have evaluated the analgesic and anti-inflammatory properties of pyrazole derivatives derived from this compound. Using the tail-flick assay and carrageenan-induced paw edema tests, researchers found that some derivatives exhibited significant pain-relieving and anti-inflammatory effects. The results indicate that these compounds may serve as potential alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

The biological activity of 5-chloro-1-methyl-3-phenyl-1H-pyrazole derivatives may be attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to the modulation of various signaling pathways involved in inflammation and cancer progression .

Study on Anticancer Activity

A notable study investigated the effects of synthesized pyrazole derivatives on MV4-11 leukemia cells. The results indicated that certain compounds not only inhibited cell proliferation but also induced apoptosis through the downregulation of key signaling pathways .

Evaluation of Analgesic Properties

Another study focused on the analgesic effects utilizing carrageenan-induced paw edema models. The findings suggested a dose-dependent reduction in inflammation, highlighting the therapeutic potential of these pyrazole derivatives in managing pain .

Q & A

Q. What are the standard synthetic routes for preparing 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-methyloxime?

The synthesis typically involves:

Vilsmeier-Haack reaction to form the pyrazole-4-carbaldehyde core (e.g., using DMF/POCl₃) .

Oxime formation by reacting the aldehyde with hydroxylamine under basic conditions .

O-Methylation using methylating agents (e.g., methyl chloride or dimethyl sulfate) in the presence of a base like K₂CO₃ .
Key steps : Reflux in acetone/chloroform (8–10 h), purification via column chromatography (petroleum ether/ethyl acetate), and recrystallization .

Q. How is the purity and structural identity of the compound verified in academic research?

  • NMR spectroscopy : Confirm the aldehyde proton (δ ~9.5–10.0 ppm) and methyloxime group (δ ~3.8–4.2 ppm for OCH₃) .
  • X-ray crystallography : Resolve dihedral angles (e.g., 77.6° between pyrazole and phenyl rings) and hydrogen-bonding networks (C–H⋯O interactions) .
  • HPLC : Monitor purity (>98%) using reverse-phase C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. What strategies optimize reaction yields and minimize byproducts during pyrazole-4-carbaldehyde derivative synthesis?

  • Catalyst selection : Sodium bicarbonate or K₂CO₃ enhances oxime ester formation efficiency .
  • Solvent optimization : Chloroform or acetone improves solubility and reduces side reactions (e.g., over-oxidation) .
  • Temperature control : Reflux at 60–80°C for 8–12 h balances reaction rate and byproduct suppression .
    Example : Using 2-chloro-5-chloromethyl thiazole as a methylating agent increased oxime yield to 85% .

Q. How do crystallographic data (e.g., dihedral angles, hydrogen bonding) inform structure-activity relationships (SAR)?

  • Dihedral angles : A 77.6° angle between pyrazole and phenyl rings (observed in ) may enhance steric accessibility for target binding.
  • Intermolecular interactions : C–H⋯O hydrogen bonds stabilize crystal packing and influence solubility .
  • Dipole-dipole interactions : Trifluoromethyl groups induce electron-withdrawing effects, altering reactivity in bioactivity assays .

Q. What in vitro assays evaluate the biological activity of pyrazole-4-carbaldehyde O-methyloxime derivatives?

  • Anticonvulsant assays : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests in rodent models .
  • Enzyme inhibition : Fluorescence-based assays for carbonic anhydrase or prostaglandin synthase inhibition, with IC₅₀ values calculated .
  • Cytotoxicity screening : MTT assays against cancer cell lines (e.g., HepG2 or MCF-7) .

Q. How do electronic and steric effects of substituents influence reactivity and bioactivity?

  • Electron-withdrawing groups (e.g., Cl, CF₃): Increase electrophilicity at the aldehyde position, enhancing nucleophilic oxime formation .
  • Steric hindrance : Bulky substituents on the phenyl ring reduce binding affinity to enzymes (e.g., carbonic anhydrase) but improve metabolic stability .
    Case study : Substitution at the 3-position with trifluoromethyl improved insecticidal activity by 40% compared to methyl groups .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported bioactivity data for structurally similar pyrazole derivatives?

  • Assay variability : Differences in cell lines (e.g., HepG2 vs. HeLa) or MES test protocols may explain conflicting IC₅₀ values .
  • Stereochemical factors : E- vs. Z-oxime isomers (often unreported in early studies) exhibit distinct binding modes .
  • Crystallographic vs. solution-state structures : Crystal packing forces may distort conformations, misleading SAR interpretations .

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